N-methylspiro[5.5]undecan-3-amine
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Overview
Description
N-methylspiro[55]undecan-3-amine is a spirocyclic amine compound characterized by a unique spiro[55]undecane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylspiro[5One common method starts with the preparation of spiro[5.5]undecane derivatives through Robinson annelation, which involves the reaction of aliphatic 4-substituted heterocyclic aldehydes with methyl vinyl ketone . The resulting spiro[5.5]undec-7-en-9-ones are then hydrogenated to yield the desired spirocyclic compounds .
Industrial Production Methods
Industrial production methods for N-methylspiro[5.5]undecan-3-amine are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methylspiro[5.5]undecan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the spirocyclic core or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield N-oxides, while reduction can lead to fully saturated spirocyclic amines .
Scientific Research Applications
N-methylspiro[5.5]undecan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methylspiro[5.5]undecan-3-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of the M2 ion channel of the influenza A virus, the compound binds within the channel pore, blocking ion transport and inhibiting viral replication . This interaction is voltage-independent, suggesting that the charged groups of the compound are located within the N-terminal half of the pore .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methylspiro[5.5]undecan-3-amine include:
Spiro[5.5]undecan-3-amine: Lacks the N-methyl group but shares the spirocyclic core.
N-methylspiro[5.5]undecan-1-amine: Differently substituted spirocyclic amine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-methylspiro[5.5]undecan-3-amine |
InChI |
InChI=1S/C12H23N/c1-13-11-5-9-12(10-6-11)7-3-2-4-8-12/h11,13H,2-10H2,1H3 |
InChI Key |
XTKGYFCPDWNZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2(CCCCC2)CC1 |
Origin of Product |
United States |
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